molecular formula C8H5BrClF3 B1646981 3-Chloro-4-(trifluoromethyl)benzyl bromide CAS No. 361393-92-2

3-Chloro-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1646981
CAS No.: 361393-92-2
M. Wt: 273.48 g/mol
InChI Key: DRGNXDDQVUFCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trifluoromethyl)benzyl bromide is a chemical compound with the empirical formula C8H5BrClF3 . It is a useful synthetic intermediate .


Synthesis Analysis

This compound is a useful building block in the synthesis of various other compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)c1cc(CBr)ccc1Cl . The molecular weight of this compound is 273.48 .


Chemical Reactions Analysis

As a synthetic intermediate, this compound is involved in various chemical reactions. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.48 . The compound has a density of 1.546 g/mL at 25 °C (lit.) .

Scientific Research Applications

Trifluoromethylation Reactions

A key application involves the trifluoromethylation of aryl and heteroaryl halides, utilizing fluoroform-derived CuCF3. This process allows for the efficient synthesis of benzotrifluorides, demonstrating high reactivity and selectivity under "ligandless" conditions. The method is notable for its broad substrate scope, including less reactive aromatic bromides and various derivatives, facilitating the isolation of trifluoromethylated products in high yield. This technique underscores the compound's utility in enhancing the trifluoromethyl group's incorporation into aromatic systems, thereby modifying their electronic properties for potential pharmaceutical and agrochemical applications (Lishchynskyi et al., 2013).

Corrosion Inhibition

Research on triazole Schiff bases, including compounds related to 3-Chloro-4-(trifluoromethyl)benzyl bromide, highlights their effectiveness as corrosion inhibitors on mild steel in acidic media. The study indicates that these compounds, through their adsorption, can significantly mitigate corrosion, showcasing the potential of such molecules in protecting industrial equipment and infrastructure (Chaitra et al., 2015).

Friedel-Crafts Alkylation

The compound also finds application in Friedel-Crafts alkylation reactions under superacidic conditions. This process facilitates the synthesis of 1,1-diaryl-2-halo-3,3,3-trifluoropropanes and their subsequent conversion to trifluoromethylated diarylethenes. Such reactions underscore the versatility of this compound in constructing complex molecular architectures, which are valuable in developing new materials and drugs (Sandzhieva et al., 2016).

Catalytic Applications

Further studies demonstrate the role of related compounds in catalytic systems, such as the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These catalysts facilitate the formation of C-N bonds at room temperature, enhancing the efficiency of synthesizing nitrogen-containing compounds. This application is crucial in pharmaceuticals, where nitrogen heterocycles are common structural motifs (Wolfe et al., 2000).

Safety and Hazards

3-Chloro-4-(trifluoromethyl)benzyl bromide is a hazardous substance. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGNXDDQVUFCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methyl-1-trifluoromethylbenzene 26 (0.20 g, 1 mmol), N-bromosuccinimide (0.17 g, 1 mmol) and benzoyl peroxide (7.4 mg, 0.03 mmol) in carbon tetrachloride (2 mL) was heated to reflux for 2 hours. Another portion of benzoyl peroxide (20 mg, 0.08 mmol) was added. The mixture was heated to reflux for another 0.5 hours. The reaction mixture was further stirred at room temperature for 16 hours. The solid was removed by filtration. The solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica, using petroleum ether as eluent, to give 0.22 g (80%) of Compound 27.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
7.4 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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